molecular formula C12H14ClN B3078257 N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride CAS No. 1050126-53-8

N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride

Cat. No. B3078257
CAS RN: 1050126-53-8
M. Wt: 207.7 g/mol
InChI Key: KPIPOKCHNVVGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride, also known as PPC, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. PPC is a cyclopropane derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

  • Synthesis and Biological Evaluation : This chemical has been involved in the synthesis of various compounds with potential antimicrobial and anti-inflammatory properties. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized for these purposes (Kendre, Landge, & Bhusare, 2015).

  • Chemical Reactions and Properties : Research has been conducted on the oxidative cyclization of related compounds, such as n‐phenyl‐3‐methylthiopropylamines, to form N‐phenyl‐s‐methylisothiazolidinium salts, showcasing the chemical reactivity and utility of similar structures in synthesis (Swank & Lambeth, 1983).

  • Potential in Drug Development : This compound has played a role in the development of drugs for various health conditions. For example, cyclopropanamine compounds have been investigated for their potential use in treating conditions like schizophrenia and Alzheimer's disease, highlighting the compound's relevance in medicinal chemistry (Blass, 2016).

  • Analytical Applications : It has also been used in analytical studies, such as determining the distribution of similar compounds in the bodies of warm-blooded animals, which is crucial for understanding pharmacokinetics and drug metabolism (Shormanov et al., 2016).

  • Structural and Mechanistic Studies : The compound's derivatives have been explored in mechanistic studies of heteroatom-oxidizing enzymes, providing insights into biochemical processes and enzyme functions (Wimalasena, Wickman, & Mahindaratne, 2001).

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-3,5-6,12-13H,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIPOKCHNVVGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC#CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Phenyl-2-propyn-1-yl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.